プロパンテリン臭化物

概要

説明

プロパンテリン臭化物は、抗ムスカリン薬として作用する合成第四級アンモニウム化合物です。主に多汗症(発汗過多)、胃、腸、または膀胱のけいれんまたはけいれん、および不随意排尿(夜尿症)などの状態の治療に使用されます。 さらに、過敏性腸症候群やそれに類似した状態の症状をコントロールするためにも使用されます .

科学的研究の応用

Propantheline bromide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on muscarinic receptors and its role in modulating neurotransmitter activity.

Medicine: Propantheline bromide is extensively researched for its therapeutic applications in treating gastrointestinal disorders, urinary incontinence, and hyperhidrosis

Industry: It is used in the formulation of pharmaceuticals and as an additive in certain industrial processes.

作用機序

プロパンテリン臭化物は、神経細胞によって生成される化学伝達物質であるアセチルコリンの作用を阻害することにより、その効果を発揮します。それは、腸、膀胱、目などのさまざまな平滑筋組織に存在するムスカリン受容体に結合します。 アセチルコリンの結合を阻害することにより、プロパンテリン臭化物は不随意の平滑筋収縮を阻止し、影響を受けた筋肉の弛緩につながります .

類似の化合物との比較

プロパンテリン臭化物は、グリコピロニウム臭化物、オキシブチニン、メタンテリン臭化物などの他の抗ムスカリン薬に似ています。これは、その特定の構造と薬理学的プロファイルが特徴です。

グリコピロニウム臭化物: 同様の適応症に使用されますが、化学構造と薬物動態が異なります。

オキシブチニン: 主に過活動膀胱に使用されますが、副作用の範囲が広い場合があります。

メタンテリン臭化物: 作用機序が似ていますが、効力が弱く、作用時間が短い、古い化合物です

プロパンテリン臭化物のユニークな点は、有効性と副作用のバランスが取れているため、特定の病状に適した選択肢となっていることです。

生化学分析

Biochemical Properties

Propantheline bromide plays a significant role in biochemical reactions by acting as an antimuscarinic agent. It interacts with muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. By binding to these receptors, propantheline bromide inhibits the action of acetylcholine, a neurotransmitter responsible for stimulating muscle contractions. This inhibition leads to the relaxation of smooth muscles in the gastrointestinal tract, bladder, and other tissues .

Cellular Effects

Propantheline bromide affects various types of cells and cellular processes. It influences cell function by blocking acetylcholine receptors, which are involved in cell signaling pathways. This blockade results in decreased intracellular calcium levels, leading to reduced muscle contractions. Additionally, propantheline bromide can impact gene expression and cellular metabolism by altering the signaling pathways that regulate these processes .

Molecular Mechanism

The molecular mechanism of propantheline bromide involves its binding to muscarinic acetylcholine receptors. By acting as an antagonist, it prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling pathways that lead to muscle contractions. This dual mechanism includes both a specific anticholinergic effect at the receptor sites and a direct musculotropic effect on smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propantheline bromide can change over time. The compound undergoes extensive first-pass metabolism, reducing its bioavailability to 10-25%. Peak plasma levels are observed approximately 2 hours after administration, with an elimination half-life of 2-3 hours. The pharmacological effects are typically seen within 1 hour and can persist for up to 6 hours post-dose .

Dosage Effects in Animal Models

The effects of propantheline bromide vary with different dosages in animal models. For example, in dogs, doses range from 7.5 mg to 30 mg depending on the size of the animal. Higher doses can lead to adverse effects such as dry mouth, constipation, and urinary retention. In cats, similar dosage variations are observed, with potential side effects including vomiting and drooling .

Metabolic Pathways

Propantheline bromide is metabolized primarily through hydrolysis, resulting in reduced bioavailability. The compound is extensively metabolized in the liver, with peak plasma levels occurring around 2 hours post-administration. The elimination half-life is approximately 2-3 hours, and the majority of the drug is excreted as inactive metabolites via the kidneys .

Transport and Distribution

Propantheline bromide is transported and distributed within cells and tissues through passive diffusion. It binds to muscarinic receptors in smooth muscle tissues, leading to its localization and accumulation in these areas. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .

Subcellular Localization

The subcellular localization of propantheline bromide is primarily within the smooth muscle cells where it exerts its effects. It binds to muscarinic receptors on the cell surface, preventing acetylcholine from initiating muscle contractions. This localization is crucial for its therapeutic effects in treating conditions such as gastrointestinal spasms and urinary incontinence .

準備方法

プロパンテリン臭化物の調製には、いくつかの手順が含まれます。1つの方法は、7-シアノキサンテンをキサンテン-7-ナトリウムカルボキシレートに加水分解し、次にアルカリ性水溶液中でジエトキシメタンを使用して抽出することにより不純物を除去することです。得られた生成物は中和反応を受け、キサンテン-7-カルボン酸が得られます。 この中間体はその後エステル化され、塩形成反応にかけられてプロパンテリン臭化物が得られます . 産業生産方法は、多くの場合、同様の合成ルートを使用しますが、大規模生産用に最適化されています。

化学反応の分析

プロパンテリン臭化物は、次のようなさまざまな化学反応を受けます。

置換反応: この化合物は、臭化物イオンの存在により、求核置換反応に関与できます。

加水分解: プロパンテリン臭化物は、酸性または塩基性条件下で加水分解され、対応するカルボン酸およびアルコール誘導体を与えることができます。

酸化および還元: 酸化還元反応には一般的に関与しませんが、化合物の構造は、特定の条件下で潜在的な修飾を可能にします。

これらの反応に使用される一般的な試薬には、加水分解のための強酸または強塩基、および置換反応のための求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件および試薬によって異なります。

科学研究への応用

プロパンテリン臭化物は、科学研究で幅広く応用されています。

化学: さまざまな有機合成反応における試薬として、および分析化学における標準物質として使用されます。

生物学: この化合物は、ムスカリン受容体への影響とその神経伝達物質活性調節における役割について研究されています。

医学: プロパンテリン臭化物は、消化器疾患、尿失禁、多汗症の治療における治療的用途について広く研究されています

産業: 医薬品の製剤に、および特定の工業プロセスにおける添加剤として使用されます。

類似化合物との比較

Propantheline bromide is similar to other antimuscarinic agents such as glycopyrronium bromide, oxybutynin, and methantheline bromide. it is unique in its specific structure and pharmacological profile:

Glycopyrronium Bromide: Used for similar indications but has a different chemical structure and pharmacokinetics.

Oxybutynin: Primarily used for overactive bladder but has a broader range of side effects.

Methantheline Bromide: An older compound with a similar mechanism of action but less potency and a shorter duration of action

Propantheline bromide’s uniqueness lies in its balanced efficacy and side effect profile, making it a preferred choice for certain medical conditions.

特性

IUPAC Name |

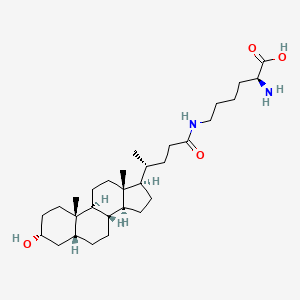

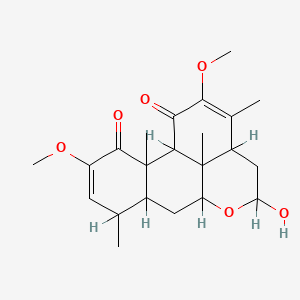

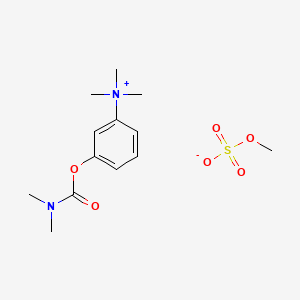

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBIBBZXLMYSFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30NO3.Br, C23H30BrNO3 | |

| Record name | PROPANTHELINE BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023519 | |

| Record name | Propantheline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propantheline bromide appears as white crystals or white powder. Melting point 159-161 °C. Used therapeutically as an anticholinergic. | |

| Record name | PROPANTHELINE BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>67.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | SID855578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PROPANTHELINE BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50-34-0 | |

| Record name | PROPANTHELINE BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propantheline bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propantheline bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPANTHELINE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanaminium, N-methyl-N-(1-methylethyl)-N-[2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl]-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propantheline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propantheline bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANTHELINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX9Z118X9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

318 to 322 °F (NTP, 1992) | |

| Record name | PROPANTHELINE BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Propantheline Bromide?

A1: Propantheline Bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist of acetylcholine at muscarinic receptors. [, , ] It primarily targets muscarinic receptors in the peripheral nervous system, particularly those found in the gastrointestinal and urinary tracts, as well as in exocrine glands. [, , ] By blocking the action of acetylcholine at these receptors, Propantheline Bromide reduces smooth muscle tone and decreases secretions from glands. [, , , ]

Q2: What is the molecular formula and weight of Propantheline Bromide?

A2: The molecular formula of Propantheline Bromide is C23H30BrNO3 and its molecular weight is 448.4 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize Propantheline Bromide?

A3: Several spectroscopic techniques are used to characterize Propantheline Bromide, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to elucidate the structure and analyze the purity of Propantheline Bromide. [, , ] These techniques provide information about the number and types of protons and carbon atoms present in the molecule, as well as their connectivity and spatial arrangement. []

- Mass Spectrometry (MS): This technique is used to determine the molecular weight and identify fragment ions of Propantheline Bromide and its metabolites. [, , ] This information helps to confirm the identity of the compound and study its metabolic pathways.

- Ultraviolet-visible (UV-Vis) Spectrophotometry: This technique is used for quantitative analysis of Propantheline Bromide in pharmaceutical formulations. [, ] It relies on the absorption of ultraviolet-visible light by the compound at specific wavelengths.

Q4: How does food intake affect the bioavailability of Propantheline Bromide?

A4: Food significantly reduces the oral bioavailability of Propantheline Bromide. [] This is attributed to the drug's poor and erratic absorption, which is further hampered by the presence of food. [] The reduced bioavailability likely contributes to the variable and often suboptimal clinical response observed in patients who take Propantheline Bromide close to mealtimes. []

Q5: Is there a relationship between the surface tension of Propantheline Bromide solutions and its taste-masking ability?

A5: Yes, a unique correlation exists between the surface tension of aqueous Propantheline Bromide solutions and its bitter taste intensity, regardless of the type and concentration of cyclodextrins used as taste-masking agents. [] The addition of cyclodextrins, such as α-, β-, and γ-cyclodextrin, increases the surface tension of these solutions. [] This increase in surface tension correlates with a decrease in the perceived bitterness of Propantheline Bromide. []

Q6: Are there any known interactions between Propantheline Bromide and antacids?

A7: Yes, in vitro studies have shown that Propantheline Bromide can be adsorbed by various antacids, including aluminum hydroxide gel and magnesium trisilicate. [] This adsorption can reduce the pharmacological activity of Propantheline Bromide by decreasing its availability for absorption. [] In vivo studies in guinea pigs and humans confirmed this interaction, showing diminished antimuscarinic effects of Propantheline Bromide when co-administered with antacids. []

Q7: Does Propantheline Bromide have any impact on the electrical activity of the jejunum?

A8: Yes, studies in conscious humans and dogs have revealed that Propantheline Bromide can suppress spontaneous fluctuations in transmural potential difference (PD) across the jejunum. [] These fluctuations are thought to be associated with changes in electrogenic secretion linked to intestinal motility. [] The ability of Propantheline Bromide to inhibit these PD fluctuations further supports its role in influencing gastrointestinal motility.

Q8: What are the known degradation products of Propantheline Bromide?

A8: Common degradation products of Propantheline Bromide include:

- Xanthanoic acid: This is a major degradation product formed by the hydrolysis of Propantheline Bromide. [, ]

- Xanthone: This compound is formed through further degradation of xanthanoic acid. [, ]

- 9-Hydroxypropantheline Bromide: This impurity can be present in Propantheline Bromide tablets and is detectable by analytical methods. []

Q9: Are there any validated analytical methods for determining Propantheline Bromide and its degradation products?

A9: Yes, several analytical methods have been developed and validated for the accurate quantification of Propantheline Bromide and its degradation products in pharmaceutical formulations. These include:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique that provides efficient separation and quantification of Propantheline Bromide and its degradation products. [, ] Reverse-phase HPLC methods using UV detection have been successfully employed for this purpose.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying Propantheline Bromide and its metabolites in biological samples. [, ] It combines the separation capabilities of gas chromatography with the detection sensitivity and specificity of mass spectrometry.

- Spectrophotometry: UV-Vis spectrophotometry is a simpler and more readily available technique that can be used for routine analysis of Propantheline Bromide in pharmaceutical formulations. [, ]

- Flow Injection Chemiluminescence Analysis: This technique offers high sensitivity and selectivity for determining Propantheline Bromide in pharmaceutical and biological samples. [] It is based on the chemiluminescence reaction between luminol and AuCl-4, which is enhanced by the presence of Propantheline Bromide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)

![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)